molecular formula C10H12ClF2N B3089723 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS No. 1197238-95-1

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B3089723
CAS No.: 1197238-95-1
M. Wt: 219.66
InChI Key: XSWCQOVADZHFIJ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in drug design . This saturated scaffold is valued for its ability to enhance the three-dimensional coverage of a molecule and explore pharmacophore space effectively, which can lead to improved selectivity and optimized pharmacokinetic profiles for drug candidates . A primary research application of this compound is its role as a key chiral building block or synthetic intermediate in the preparation of more complex, biologically active molecules. Specifically, the (R)-enantiomer of this compound is a critical intermediate in the synthesis of Larotrectinib, a potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family approved for the treatment of NTRK fusion-positive cancers . The synthesis of this compound and its enantiomers has been detailed in several patents, involving routes such as the functionalization of preformed pyrrolidine rings or resolution processes . The stereochemistry of the pyrrolidine ring is a crucial factor in its biological activity, as different enantiomers can exhibit distinct binding modes to enantioselective protein targets . This makes 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride a vital compound for researchers exploring novel biologically active compounds and developing asymmetric synthetic methodologies. The product is supplied for research purposes only.

Properties

IUPAC Name

2-(2,5-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWCQOVADZHFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197238-95-1
Record name 2-(2,5-difluorophenyl)pyrrolidine hydrochloride
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Preparation Methods

The synthesis of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride can be achieved through several routes. One common method involves the reaction of 2,5-difluorobenzyl bromide with pyrrolidine in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Another method involves the use of 2,5-difluorophenylacetonitrile, which undergoes reduction and subsequent cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .

Scientific Research Applications

Scientific Research Applications

  • (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride: This chiral compound is used in drug development because of its potential in treating various diseases. Studies have shown that it can inhibit the viability and induce apoptosis of HepG2 cancer cells in a dose- and time-dependent manner.
  • Synthesis Intermediary: 2-(2,5-Difluorophenyl)pyrrolidine is a crucial raw material in synthesizing larotrectinib, a drug used to treat various cancers . An effective synthesis method for this compound is of great importance due to larotrectinib's anticancer activity .
  • Asymmetric Synthesis: The synthesis of (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride can be achieved through methods that emphasize its chiral nature, making it relevant in asymmetric synthesis. Chirality plays a crucial role in drug efficacy and safety in pharmaceutical applications.
  • Reaction Mechanism: Compounds with structures similar to (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride may act on neurotransmitter systems or other molecular pathways relevant to disease modulation.

Cautionary Notes

  • Compounds containing fluorine may undergo decomposition and metabolism, potentially leading to toxicity . For instance, monofluoroalkyl groups with an intramolecular nucleophile may exhibit instability .
  • Fluorine substituents can release fluoroacetate, which inhibits aconitase and interrupts the tricarboxylic acid cycle .
  • Electronic and steric factors around the fluorine atom impact the reactivity of fluorine-containing moieties toward nucleophiles, and the safety risk can be reduced if the dose is low .

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or antagonist. The pyrrolidine ring structure allows for optimal interaction with the active sites of target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 2,5-difluoro configuration in the target compound may enhance binding to hydrophobic kinase pockets compared to 2,4-difluoro or 3,5-difluoro analogs due to altered electron distribution and steric effects .
  • Salt Form : Hydrochloride salts improve aqueous solubility, critical for drug formulation, whereas free bases (e.g., (R)-2-(3,5-difluorophenyl)pyrrolidine) may require additional solubilizing agents .

Stereochemical Variants

Enantiomeric forms significantly impact biological activity. For instance, (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4) demonstrates higher selectivity for TRK kinases compared to its racemic mixture, as stereochemistry influences target binding . In contrast, the (S)-enantiomer may exhibit off-target effects or reduced potency, underscoring the importance of chiral resolution in drug development .

Pharmacological and Industrial Relevance

  • TRK Kinase Inhibition: Derivatives of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride show IC₅₀ values in the nanomolar range against TRKA/B/C kinases, outperforming analogs like 2-(2,6-difluorophenyl)pyrrolidine, which lacks optimal fluorine positioning for receptor interaction .
  • Synthetic Feasibility : The compound’s synthesis method achieves >95% purity at industrial scales, whereas analogs with bulkier substituents (e.g., 2-methylpyrrolidine derivatives) require more complex purification steps .
  • Commercial Availability : Suppliers like CymitQuimica offer 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride at 98% purity (€1,175.00/5g), while structurally simpler analogs (e.g., 2-(2-fluorophenyl)pyrrolidine) are cheaper (€442.00/500mg) due to lower demand .

Biological Activity

2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with a 2,5-difluorophenyl group, which enhances its chemical properties and biological efficacy. Understanding the biological activity of this compound is crucial for its application in drug development, particularly for neurological disorders and cancer treatments.

  • Molecular Formula : C10H12ClF2N
  • Molecular Weight : 221.66 g/mol
  • Structure : The compound consists of a pyrrolidine ring with a 2,5-difluorophenyl substituent, which contributes to its unique binding properties and interactions with biological targets.

The biological activity of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, making it a potent inhibitor or antagonist. The pyrrolidine structure allows for optimal interaction with active sites of target proteins, leading to desired biological effects.

Biological Activities

Research indicates that 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer pathways. For instance, studies have demonstrated that modifications of the pyrrolidine moiety can enhance enzyme inhibition activity against Trk receptors, which are implicated in several cancers .
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Its structural characteristics suggest it could serve as a scaffold for developing new neuroactive drugs.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride against various cancer cell lines:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against human leukemia cell lines (CEM-13) with IC50 values in the sub-micromolar range .
  • Mechanistic Insights : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of fluorine atoms on the phenyl ring significantly enhances biological activity. Modifications to the pyrrolidine moiety have been shown to improve inhibitory potency against Trk receptors, with some derivatives achieving IC50 values below 10 nM . This highlights the importance of structural optimization in developing effective therapeutic agents.

Data Table: Biological Activity Overview

Biological ActivityTarget Cell LinesIC50 Value (nM)Reference
CytotoxicityCEM-13 (Leukemia)< 1
Enzyme InhibitionTrkA1.7
Apoptosis InductionMCF-7 (Breast Cancer)Dose-dependent
Neurotransmitter ModulationVarious NeurotransmittersNot Specified

Q & A

Q. What are the standard synthetic routes for 2-(2,5-difluorophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) formation of the pyrrolidine ring via cyclization of a chiral amine (e.g., (R)-configured) with 2,5-difluorobenzaldehyde, and (2) subsequent hydrochloride salt formation. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., palladium for cross-coupling) critically impact enantiomeric purity and yield . For example, cyclization under inert atmospheres (N₂/Ar) minimizes side reactions.

Step Key Parameters Typical Yield
Cyclization100°C, THF, Pd(OAc)₂60–75%
Salt FormationHCl gas in EtOH>90%

Q. Which analytical techniques are most reliable for confirming the structure and chirality of 2-(2,5-difluorophenyl)pyrrolidine hydrochloride?

Nuclear Magnetic Resonance (¹H/¹⁹F NMR) is essential for verifying fluorine substitution patterns and pyrrolidine ring conformation. Chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based column resolves enantiomers, while X-ray crystallography provides definitive stereochemical confirmation . Mass spectrometry (HRMS) validates molecular weight (219.66 g/mol) and isotopic patterns.

Q. How does the 2,5-difluoro substitution pattern affect the compound’s physicochemical properties compared to other isomers?

The 2,5-difluoro configuration enhances electron-withdrawing effects, increasing the compound’s acidity (pKa ~8.5) and stability against oxidation. This contrasts with 3,5-difluoro analogs, which exhibit reduced solubility in polar solvents due to symmetrical steric hindrance . Computational studies (DFT) show that the 2,5-substitution minimizes steric clashes in receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., buffer pH, cell line variability). A meta-analysis of dose-response curves under standardized protocols (e.g., ATP-binding cassette transporter inhibition assays) is recommended. Cross-validation using isothermal titration calorimetry (ITC) can confirm binding thermodynamics .

Q. What computational strategies optimize the synthesis of 2-(2,5-difluorophenyl)pyrrolidine hydrochloride for scalable production?

Quantum mechanical calculations (e.g., Gaussian 16) predict transition-state energies for cyclization, identifying optimal catalysts (e.g., Pd vs. Cu). Machine learning models (e.g., ICReDD’s reaction path algorithms) screen solvent combinations to maximize enantiomeric excess (ee >98%) and reduce byproducts .

Parameter Impact on Yield
Catalyst (Pd vs. Cu)Pd increases ee by 15%
Solvent (THF vs. DCM)THF improves cyclization rate by 2x

Q. How do reaction mechanisms differ between enantioselective and racemic syntheses of this compound?

Enantioselective routes employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts), which direct stereochemistry during ring closure. Racemic syntheses lack stereochemical control, resulting in lower pharmacological relevance. Kinetic studies (stopped-flow UV-Vis) reveal rate-limiting steps in enantiomer formation .

Q. What methodologies address contradictions in solubility and stability data under varying experimental conditions?

Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility (e.g., hydrate vs. anhydrous). Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines quantify degradation pathways (e.g., hydrolysis of the pyrrolidine ring) .

Methodological Recommendations

  • For Biological Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to targets like dopamine receptors, correlating with in vivo efficacy .
  • For Synthetic Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading) and reduce trial-and-error approaches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.